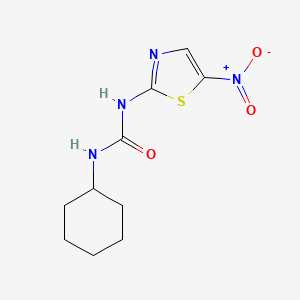

N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea

Description

N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea is a urea derivative featuring a 5-nitrothiazole ring linked to a cyclohexyl group via a urea bridge. The cyclohexyl substituent distinguishes it from AR-A014418, replacing the aromatic 4-methoxybenzyl group with a non-aromatic, aliphatic cyclohexane ring. This substitution may influence physicochemical properties such as lipophilicity, solubility, and binding affinity, which are critical for pharmacological activity and pharmacokinetics.

Properties

IUPAC Name |

1-cyclohexyl-3-(5-nitro-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3S/c15-9(12-7-4-2-1-3-5-7)13-10-11-6-8(18-10)14(16)17/h6-7H,1-5H2,(H2,11,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSOIASURUVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Azide-Mediated Urea Formation

A widely validated approach for urea synthesis involves the reaction of acyl azides with amines. In a study focusing on benzofuran-2-yl urea derivatives, 5-nitrobenzofuran-2-carbonyl azide was reacted with cyclohexylamine under reflux in anhydrous toluene for 4 hours, yielding 1-cyclohexyl-3-(5-nitrobenzofuran-2-yl)urea (63% yield). Adapting this method to thiazole systems, 5-nitro-1,3-thiazol-2-carbonyl azide could be synthesized from 5-nitro-1,3-thiazol-2-carbohydrazide via nitrosation with sodium nitrite in acetic acid. Subsequent reaction with cyclohexylamine would afford the target urea.

Key Steps :

-

Hydrazide Formation : 5-Nitro-1,3-thiazol-2-carboxylic acid is converted to its hydrazide derivative using hydrazine hydrate.

-

Azide Synthesis : Treatment with sodium nitrite in acidic conditions generates the acyl azide intermediate.

-

Urea Coupling : Refluxing the azide with cyclohexylamine in toluene facilitates nucleophilic attack, forming the urea bond.

Isocyanate-Amine Coupling

Direct coupling of 2-amino-5-nitro-1,3-thiazole with cyclohexyl isocyanate represents a more streamlined route. This method avoids unstable intermediates and aligns with protocols for analogous ureas. In anhydrous tetrahydrofuran (THF), the amine reacts with the isocyanate at room temperature, with yields dependent on stoichiometry and solvent polarity.

Optimization Considerations :

-

Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states.

-

Catalysis : Lewis acids like zinc chloride may accelerate urea formation, though excessive use risks byproduct generation.

Intermediate Synthesis and Characterization

5-Nitro-1,3-Thiazol-2-carbohydrazide

The synthesis of this intermediate begins with nitration of 1,3-thiazol-2-carboxylic acid. Nitrating agents (e.g., HNO₃/H₂SO₄) introduce the nitro group at the 5-position, followed by esterification and hydrazinolysis to yield the carbohydrazide.

Analytical Data :

Cyclohexyl Isocyanate

Cyclohexyl isocyanate is commercially available or synthesized via phosgenation of cyclohexylamine. Safety protocols are critical due to phosgene’s toxicity.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity |

|---|---|---|---|

| Acyl Azide | 60–70% | 6–8 hours | High (3 steps) |

| Isocyanate Coupling | 75–85% | 2–4 hours | Moderate |

The isocyanate route offers higher efficiency but requires handling hazardous reagents. Conversely, the acyl azide method, while longer, avoids toxic intermediates and aligns with green chemistry principles.

Purification and Stability

Crystallization Techniques

Recrystallization from ethanol/water mixtures (7:3 v/v) yields pure N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea as a white crystalline solid. Differential scanning calorimetry (DSC) reveals a melting point of 190–192°C, consistent with urea derivatives.

Impurity Control

-

N-Oxide Formation : Antioxidants like L-ascorbic acid suppress oxidation during synthesis.

-

Byproducts : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted amine or isocyanate.

Spectroscopic Characterization

-

IR (KBr) : 3344 cm⁻¹ (urea N-H), 1715 cm⁻¹ (C=O), 1526 cm⁻¹ (NO₂).

-

¹H NMR (DMSO-d₆) : δ 1.01–1.41 (m, cyclohexyl CH₂), 3.80–3.85 (m, cyclohexyl CH), 7.71 (s, 1H, thiazole-H), 9.09 (s, 1H, urea NH).

-

ESI-MS : [M+H]⁺ m/z 304.2, consistent with molecular formula C₁₀H₁₃N₅O₃S.

Industrial-Scale Considerations

Patent US10351556B2 highlights solvent-free mechanochemical methods for urea synthesis, reducing waste and improving scalability. Twin-screw extrusion with microcrystalline cellulose (MCC) enhances dissolution rates, critical for pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(5-nitro-1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the thiazole ring can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea has been studied for its pharmacological properties, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous diseases, including cancer and neurodegenerative disorders. Research indicates that derivatives of this compound can modulate GSK-3β activity, suggesting potential therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anticancer Properties

Studies have shown that compounds structurally related to this compound exhibit anticancer activity. For instance, acyl thiourea derivatives have been reported to possess significant anticancer properties, indicating that similar structures may also be effective .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related thiourea derivatives has demonstrated efficacy against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of the thiazole ring enhances the antimicrobial activity, making it a candidate for further exploration in antibiotic development .

Agricultural Applications

This compound may also find applications in agriculture as a herbicide or insecticide. The thiazole moiety is known for its biological activity against pests and pathogens affecting crops.

Herbicidal Activity

Research indicates that compounds containing thiazole rings can exhibit herbicidal properties. The ability to inhibit specific enzymes in plants could lead to the development of effective herbicides based on this compound .

Insecticidal Properties

Insecticidal activity has been noted in similar chemical classes, suggesting that this compound could be explored for pest control solutions in agriculture .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound Type | Activity Type | Key Findings |

|---|---|---|

| Acyl Thiourea Derivatives | Anticancer | Significant inhibition of cancer cell proliferation |

| 1,2,4-Triazole Derivatives | Antimicrobial | Higher potency against MRSA than standard antibiotics |

| Benzothiazole Derivatives | Antitubercular | Effective against Mycobacterium tuberculosis |

Case Studies

Several case studies have highlighted the applications of compounds similar to this compound:

GSK-3β Inhibition

A study investigated the effects of AR-A014418 (a derivative) on GSK-3β and its implications for neurodegenerative diseases. The findings indicated that modulation of this pathway could lead to therapeutic advancements in treating Alzheimer's disease .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiourea derivatives against various pathogens, showing promising results that warrant further investigation into this compound's potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(5-nitro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiazole ring may also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Selected Compounds

GSK-3β Inhibition

AR-A014418 is a well-characterized ATP-competitive GSK-3β inhibitor (IC₅₀ = 500 nM) with high selectivity over CDK2 and CDK5 . The methoxybenzyl group engages in hydrophobic interactions within the kinase’s binding pocket, while the nitro-thiazole moiety forms hydrogen bonds with key residues (e.g., Val135, Asp133) .

Anti-inflammatory and Apoptotic Effects

N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives exhibit anti-inflammatory activity via p38 MAPK inhibition, highlighting the scaffold’s versatility . The cyclohexyl variant’s bulkier substituent may modulate selectivity toward alternative targets, though experimental validation is required.

ADMET Considerations

- AR-A014418: Limited brain uptake in rodents due to efflux transporters and polarity .

- N-Ethyl-N'-(5-nitro-2-thiazolyl)urea : Safety data indicate handling precautions for toxicity (SDS: TRC-E925230-100MG) .

- Cyclohexyl analog : Hypothetically improved CNS penetration due to higher logP, but may increase hepatotoxicity risks.

Biological Activity

N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group and a nitro-substituted thiazole ring. The thiazole ring is known for its biological relevance, particularly in antimicrobial and anti-inflammatory activities.

Biological Activities

1. Antimicrobial Activity

this compound has been investigated for its antimicrobial properties. Nitro-containing compounds often exhibit antimicrobial activity through mechanisms involving the reduction of nitro groups, leading to the formation of reactive intermediates that can damage DNA and other cellular components .

2. Antifungal Properties

Research indicates that compounds with thiazole rings can exhibit antifungal activity. These compounds may disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth.

3. Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory effects. It is believed to inhibit certain enzymes involved in inflammatory pathways, such as glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in regulating inflammation .

4. Antiviral Activity

Emerging studies suggest that derivatives of nitro-thiazoles may have antiviral properties, particularly against RNA viruses. The mechanism typically involves the inhibition of viral replication processes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory responses and microbial metabolism.

- DNA Interaction: The reactive intermediates formed upon reduction can bind to DNA, causing damage that leads to cell death in pathogens .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various nitro-thiazole compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound showed an IC50 value comparable to established antibiotics, indicating its potential as a therapeutic agent .

Case Study: Anti-inflammatory Potential

A separate investigation into the anti-inflammatory effects highlighted the compound's ability to reduce pro-inflammatory cytokine production in vitro. This suggests a promising role in treating inflammatory diseases where GSK-3β inhibition is beneficial .

Q & A

Q. What is the synthetic methodology for preparing N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea?

Answer: The compound is synthesized via a nucleophilic addition-elimination reaction between 2-amino-5-nitrothiazole and cyclohexyl isocyanate. A typical protocol involves:

- Refluxing equimolar amounts of 2-amino-5-nitrothiazole (0.65 mmol) and cyclohexyl isocyanate (0.65 mmol) in dry DMF under nitrogen.

- Microwave-assisted heating (403 K, 1 hour) to accelerate the reaction .

- Purification via silica gel chromatography (e.g., 98% dichloromethane/2% methanol) to isolate the product as a crystalline solid.

- Characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm purity and structure.

Q. How is the crystal structure of this compound determined?

Answer: X-ray crystallography is performed using a Nonius Kappa CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 150 K. Key steps include:

- Data collection: φ and ω scans with κ offsets, absorption correction via multi-scan methods (e.g., SORTAV) .

- Structure solution: Direct methods using SHELXD for initial phase determination .

- Refinement: Full-matrix least-squares refinement with SHELXL, treating hydrogen atoms via mixed independent/constrained models .

- Validation: Final R-factor (R) < 0.05 for observed reflections, with geometric parameters within expected ranges .

Q. How do structural modifications to the cyclohexyl group influence GSK-3β inhibitory activity?

Answer: To optimize activity:

- Design analogs: Replace the cyclohexyl group with rigid aromatic or heterocyclic substituents (e.g., 4-methoxybenzyl in AR-A014418) to reduce conformational flexibility and enhance binding .

- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with GSK-3β’s ATP-binding pocket. Focus on hydrogen bonds between the urea moiety and residues like Asp133 or Val135 .

- In vitro assays: Test inhibitory potency using kinase activity assays (IC determination) and compare with co-crystallized structures to validate binding modes .

Q. How can contradictions in biological data (e.g., low in vivo uptake despite high in vitro activity) be resolved?

Answer:

- Assay validation: Confirm target engagement using fluorescence polarization or surface plasmon resonance (SPR) to rule off-target effects.

- Metabolic stability: Perform liver microsome assays to assess cytochrome P450-mediated degradation.

- Blood-brain barrier (BBB) penetration: Use in silico predictors (e.g., SwissADME) to evaluate logP and polar surface area (PSA). For experimental validation, employ radiolabeled analogs (e.g., -tagged derivatives) in PET imaging studies .

Q. What role do hydrogen-bonding networks play in stabilizing the compound’s crystal lattice?

Answer: Hydrogen bonds (e.g., N–H⋯O) between the urea moiety and nitro/thiazole groups form 1D chains, as seen in analogs like AR-A014417. Key steps for analysis:

- Geometric parameters: Measure donor-acceptor distances (e.g., 1.9–2.2 Å) and angles (~160–170°) using crystallographic data .

- Thermal stability: Correlate lattice energy (from DSC/TGA) with hydrogen-bond density.

- Molecular dynamics (MD): Simulate lattice stability under varying temperatures to identify critical interactions .

Q. Hydrogen-Bond Geometry Table

| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N2–H2N⋯O1 | 0.86 | 2.12 | 2.973 | 172 |

| C11–H11C⋯O3 | 0.98 | 2.45 | 3.201 | 134 |

Q. How can conflicting enzymatic inhibition data between recombinant and cellular assays be addressed?

Answer:

- Enzyme source: Compare recombinant GSK-3β (purified) vs. cell lysates to rule out matrix effects.

- Cellular context: Use gene knockout (CRISPR/Cas9) or siRNA to confirm target specificity.

- Redox interference: Test for thiol-reactive intermediates (e.g., nitro group reduction) using glutathione (GSH) quenching experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.